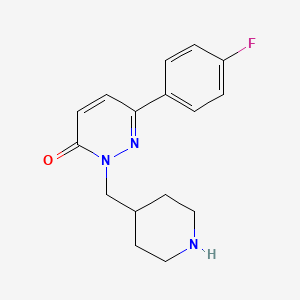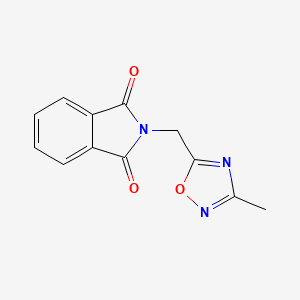![molecular formula C15H13F3N4O B2481562 4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile CAS No. 339011-50-6](/img/structure/B2481562.png)
4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile is a chemical compound known for its unique structure and properties. This compound features a pyrimidine ring substituted with an isopropylamino group and a trifluoromethyl group, linked to a benzenecarbonitrile moiety through an oxygen atom. The presence of trifluoromethyl and isopropylamino groups imparts significant chemical stability and biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with isopropylamine to introduce the isopropylamino group. This intermediate is then reacted with 4-hydroxybenzonitrile under basic conditions to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a subject of interest in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the isopropylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile include other pyrimidine derivatives with trifluoromethyl and amino substitutions. These compounds share similar structural features but may differ in their specific substituents and overall biological activity. For example:
4-{[2-(Methylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile: Similar structure but with a methylamino group instead of isopropylamino.
4-{[2-(Isopropylamino)-6-(difluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and biological activity due to the trifluoromethyl group.
Propiedades
IUPAC Name |
4-[2-(propan-2-ylamino)-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c1-9(2)20-14-21-12(15(16,17)18)7-13(22-14)23-11-5-3-10(8-19)4-6-11/h3-7,9H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFOUEPRQDKERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)OC2=CC=C(C=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)
![1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2481482.png)



![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2481488.png)


![2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide](/img/structure/B2481493.png)
![3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)



